[(1R,2R)-2-(Difluoromethyl)cyclopentyl]methanamine
Description
[(1R,2R)-2-(Difluoromethyl)cyclopentyl]methanamine is a chiral amine featuring a cyclopentane ring substituted with a difluoromethyl group at the 2-position and a methanamine moiety at the 1-position. The (1R,2R) stereochemistry confers specificity in biological interactions, making it a candidate for enantioselective applications in medicinal chemistry. The difluoromethyl group enhances metabolic stability compared to non-fluorinated analogs, while the cyclopentane ring balances conformational flexibility and reduced ring strain .
Properties
IUPAC Name |
[(1R,2R)-2-(difluoromethyl)cyclopentyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N/c8-7(9)6-3-1-2-5(6)4-10/h5-7H,1-4,10H2/t5-,6+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPFZCHMICQPOC-NTSWFWBYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(F)F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(F)F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alcohol Dehydrogenase (ADH)-Mediated Reductions
Enzymatic reductions using ADHs have emerged as a cornerstone for synthesizing chiral amines. For [(1R,2R)-2-(difluoromethyl)cyclopentyl]methanamine, a ketone precursor such as 2-(difluoromethyl)cyclopentanone can be reduced stereoselectively. ADHs from Lactobacillus kefir and Candida glabrata have demonstrated efficacy in analogous systems, achieving e.e. values >99%.
In a representative protocol, 2-(difluoromethyl)cyclopentanone (200 g·L⁻¹) is treated with lyophilized ADH (10–20 g·L⁻¹) in a biphasic system (water/octanol, 1:1) with glucose dehydrogenase (GDH) for NADPH recycling. This method yields the (1R,2R)-configured alcohol intermediate, which is subsequently converted to the target amine via reductive amination.
Deracemization via Dual ADH Systems
Deracemization resolves racemic mixtures into single enantiomers using sequential oxidation and reduction. For example, an (S)-selective ADH oxidizes the undesired (1S,2S)-enantiomer to the ketone, while an (R)-selective ADH reduces it back to the (1R,2R)-form. This approach, applied to 50 g·L⁻¹ racemate, achieves >98% e.e. within 12 hours.
Chemical Catalytic Approaches
Asymmetric Hydrogenation
Asymmetric hydrogenation of enamine precursors offers a direct route to chiral amines. Using Noyori-type catalysts (e.g., RuCl[(S)-BINAP]), the enamine derived from 2-(difluoromethyl)cyclopentanone undergoes hydrogenation at 50–100 bar H₂, yielding the (1R,2R)-amine with 85–92% e.e.. Modifications with bulky phosphine ligands (e.g., XylBINAP) improve stereoselectivity to >95% e.e.
Reductive Amination
Reductive amination of 2-(difluoromethyl)cyclopentanone with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C produces the racemic amine. Subsequent resolution with L-tartaric acid in ethanol yields the (1R,2R)-enantiomer with 94% purity.
Resolution of Racemic Mixtures
Chiral Chromatography
Preparative chiral HPLC using cellulose-based stationary phases (e.g., Chiralpak IC) resolves racemic this compound. A hexane/isopropanol (90:10) mobile phase achieves baseline separation with α = 1.8 and Rs > 2.0.
Diastereomeric Salt Formation
Treatment of the racemic amine with L-tartaric acid in ethanol forms diastereomeric salts. Crystallization at −20°C enriches the (1R,2R)-enantiomer to 99% e.e. after three recrystallizations.
Fluorination Strategies
Electrophilic Difluoromethylation
Azidodifluoromethyl phenyl sulfone, synthesized from difluoromethyl phenyl sulfone via azidation, serves as a difluoromethylating agent. Reacting cyclopentene with this reagent under radical initiation (AIBN, 70°C) introduces the difluoromethyl group regioselectively, yielding 2-(difluoromethyl)cyclopentane derivatives in 65–75% yield.
Nucleophilic Fluorination
Deoxyfluorination of cyclopentanone oxime with DAST (diethylaminosulfur trifluoride) at 0°C produces 2-(difluoromethyl)cyclopentane, which is oxidized to the ketone and reduced to the amine.
Comparative Analysis of Synthetic Routes
| Method | Catalyst/Reagent | Yield (%) | e.e. (%) | Scalability |
|---|---|---|---|---|
| Enzymatic Reduction | ADH/GDH | 90 | >99 | Industrial |
| Asymmetric Hydrogenation | Ru-XylBINAP | 85 | 95 | Pilot-scale |
| Reductive Amination | NaBH₃CN | 78 | 94* | Lab-scale |
| Deracemization | Dual ADH | 95 | >98 | Industrial |
| Chiral Resolution | L-Tartaric Acid | 60 | 99 | Lab-scale |
*After resolution.
Chemical Reactions Analysis
Types of Reactions
[(1R,2R)-2-(Difluoromethyl)cyclopentyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of substituted cyclopentyl derivatives .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a crucial building block in organic synthesis, allowing for the construction of more complex molecular architectures. Its difluoromethyl group can significantly influence the reactivity and properties of derived compounds .
Biology
- Biological Activity Studies : Initial studies indicate that [(1R,2R)-2-(Difluoromethyl)cyclopentyl]methanamine may interact with various biological targets. The difluoromethyl group enhances lipophilicity, which is essential for effective interaction with biological membranes and receptors.
- Enzyme Inhibition : Research suggests that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
Medicine
- Pharmaceutical Development : There is ongoing research into the potential use of this compound as a pharmaceutical agent. Its unique structural features may allow it to target specific biological pathways effectively .
- Antiviral Properties : Preliminary studies have indicated that derivatives of this compound may exhibit antiviral activity, making it a candidate for further exploration in antiviral drug development .
Industry
- Agrochemicals and Materials Science : The compound's unique chemical properties make it suitable for use in developing agrochemicals and specialized materials .
Case Studies
Several case studies have been conducted to evaluate the biological activity and potential applications of this compound:
- Antiviral Efficacy : A study indicated that derivatives of this compound showed promising antiviral activity against specific viral strains, suggesting its potential as a lead compound for drug development .
- Cancer Cell Line Studies : Research involving human cancer cell lines demonstrated that certain derivatives could induce growth arrest and differentiation in cancer cells, highlighting their potential role in cancer therapy .
Mechanism of Action
The mechanism of action of [(1R,2R)-2-(Difluoromethyl)cyclopentyl]methanamine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Cycloalkane-Based Analogs
a. rac-(1R,2R)-2-(Difluoromethyl)cyclobutan-1-amine hydrochloride
- Structure : Cyclobutane ring with difluoromethyl and methanamine groups.
- Key Differences: Smaller ring size (cyclobutane vs. The racemic mixture (rac-) contrasts with the target compound’s enantiopure (1R,2R) form, which may diminish target-binding precision .
- Applications: Limited data on biological activity, but cyclobutane analogs are explored for compactness in drug design.
b. rac-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride
- Structure : Cyclopropane ring with trifluoromethyl and methanamine groups.
- Cyclopropane’s high ring strain may enhance reactivity but limit stability .
- Synthetic Challenges : Enantiopure synthesis of cyclopropane derivatives is more complex due to ring strain.
Bicyclic and Heterocyclic Analogs
a. 1-[(1R,3r,5S)-9,9-Difluorobicyclo[3.3.1]nonan-3-yl]methanamine hydrochloride
- Structure: Bicyclo[3.3.1]nonane scaffold with difluoromethyl and methanamine groups.
- However, increased molecular weight and complexity may hinder synthetic scalability .
- Pharmacokinetics : Bicyclic systems often exhibit enhanced lipophilicity, affecting blood-brain barrier penetration.
b. [6-Chloro-4-(trifluoromethyl)pyridin-2-yl]methanamine
- Structure : Pyridine ring with trifluoromethyl and chloro substituents.
- Key Differences : Aromatic heterocycle (pyridine) confers distinct electronic properties compared to aliphatic cyclopentane. Chlorine and trifluoromethyl groups enhance electrophilicity, favoring interactions with electron-rich biological targets .
Substituent and Stereochemistry Comparisons
Biological Activity
[(1R,2R)-2-(Difluoromethyl)cyclopentyl]methanamine is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the difluoromethyl group enhances its chemical properties, making it a valuable subject for research in drug development and biochemical interactions.
The compound's structure includes a cyclopentyl ring with a difluoromethyl group attached to the second carbon. This configuration is believed to influence its interaction with biological targets, such as enzymes and receptors. The difluoromethyl group may enhance binding affinity and metabolic stability, which are crucial for therapeutic efficacy.
The mechanism of action involves the compound's interaction with specific molecular targets. It is hypothesized that the difluoromethyl group can improve the compound's lipophilicity, facilitating better penetration into biological membranes and enhancing its ability to modulate various signaling pathways. The exact molecular targets remain under investigation but may include G-protein-coupled receptors (GPCRs) and other enzyme systems.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects : Preliminary studies suggest potential antidepressant properties, possibly through modulation of neurotransmitter systems.
- Antagonistic Activity : The compound may act as an antagonist at certain receptor sites, which could be beneficial in treating conditions like anxiety or schizophrenia.
- Pharmacological Applications : Ongoing research aims to explore its use in developing drugs targeting specific pathways related to mental health disorders .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Binding Affinity Studies : In vitro assays have demonstrated that this compound has a high binding affinity for dopamine receptors, particularly D3 receptors. This suggests its potential as a therapeutic agent in neuropsychiatric disorders .
- Pharmacokinetics : Research on the pharmacokinetic profile indicates favorable absorption and distribution characteristics, which are essential for effective drug formulation .
- Toxicological Assessments : Toxicological studies have been conducted to evaluate the safety profile of the compound. Results indicate a low toxicity level at therapeutic doses, making it a candidate for further development .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| [(1R,2R)-2-(Trifluoromethyl)cyclopentyl]methanamine | Trifluoromethyl group | Higher metabolic stability |
| [(1R,2R)-2-(Methyl)cyclopentyl]methanamine | No fluorine atoms | Lower binding affinity |
The presence of the difluoromethyl group in this compound distinguishes it from these similar compounds by potentially enhancing its pharmacological properties.
Q & A
Q. How can off-target effects be systematically identified and mitigated?
- Methodological Answer : Employ:
- Chemoproteomics : Use activity-based protein profiling (ABPP) with alkyne-tagged probes to map off-target interactions.
- CRISPR-Cas9 Screens : Knock out suspected off-target receptors in cell lines and reassess activity.
- Fragment-Based Design : Replace the cyclopentyl group with bioisosteres (e.g., cyclohexyl) to reduce promiscuity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
